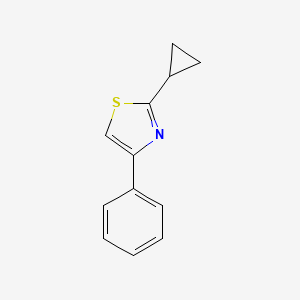
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is a chiral compound with a pyridine ring substituted at the 2-position with a methyl group and an amino acid ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine-2-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using an appropriate amine, such as (S)-2-amino-3-methylbutanoic acid.
Esterification: The amide is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to yield corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
類似化合物との比較
Similar Compounds
Methyl (S)-2-amino-3-(4-chloropyridin-2-yl)propanoate: Similar structure but with a chlorine substituent.
Methyl (S)-2-amino-3-(4-ethylpyridin-2-yl)propanoate: Similar structure but with an ethyl substituent.
Uniqueness
Methyl (S)-2-amino-3-(4-methylpyridin-2-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying enzyme mechanisms.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(4-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-4-12-8(5-7)6-9(11)10(13)14-2/h3-5,9H,6,11H2,1-2H3/t9-/m0/s1 |
InChIキー |
LLXMJCNXLWVAQX-VIFPVBQESA-N |
異性体SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)OC)N |
正規SMILES |
CC1=CC(=NC=C1)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





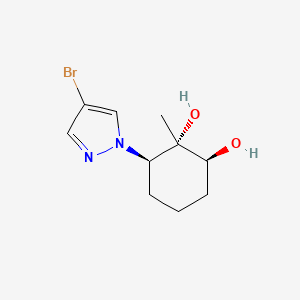
![2-Amino-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12977388.png)
![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)
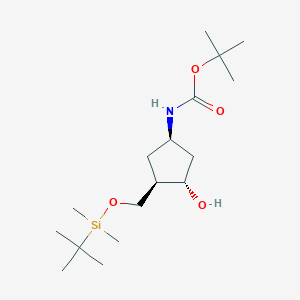
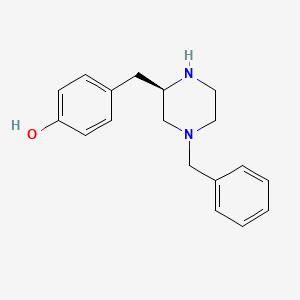
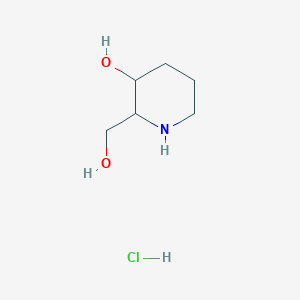
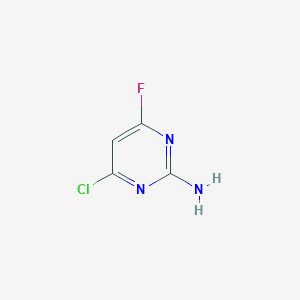
![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)

